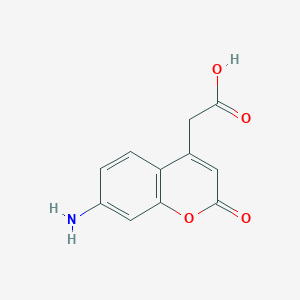

2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(7-amino-2-oxochromen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5H,3,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPASMQQUFOLZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=O)C=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476510 | |

| Record name | (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85157-21-7 | |

| Record name | (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid, a fluorescent coumarin derivative. The information is intended for researchers in chemistry, biology, and drug development who are interested in the utilization of this compound as a fluorescent probe or a versatile building block in the synthesis of more complex molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, primarily involving a Pechmann condensation followed by hydrolysis. A plausible and efficient synthetic route is outlined below.

Synthetic Pathway

The overall synthetic scheme involves the reaction of a substituted phenol (3-aminophenol) with a β-ketoester (diethyl 1,3-acetonedicarboxylate) under acidic conditions to form the coumarin ring system, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Physicochemical and Spectroscopic Properties

This compound, also known as 7-amino-4-carboxymethyl coumarin, possesses distinct physicochemical and fluorescence properties that make it a valuable tool in various scientific applications.

General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 85157-21-7 | [1] |

| Molecular Formula | C₁₁H₉NO₄ | [1] |

| Molecular Weight | 219.19 g/mol | [1] |

| Appearance | Off-white to light brown solid | [2] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO and aqueous base | |

| Storage | Room temperature, protected from light | [1] |

Computational Data

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 93.53 Ų | [1] |

| logP | 1.0023 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

Fluorescence Properties

The fluorescence of 7-aminocoumarin derivatives is a key feature. While specific data for the title compound is limited, the properties of the closely related 7-amino-4-methylcoumarin-3-acetic acid (AMCA) provide a strong indication of its expected behavior. The amino group at the 7-position acts as an electron-donating group, which is crucial for the compound's fluorescence.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~350-355 nm | [2] |

| Emission Wavelength (λem) | ~440-460 nm (Blue) | [2][3] |

| Stokes Shift | ~90-100 nm | |

| Quantum Yield | Higher than corresponding 7-hydroxycoumarins | [3] |

| pH Sensitivity | Moderate, fluorescent in a pH range of 4-10 | [3] |

Experimental Protocols

The following are detailed experimental protocols adapted from literature procedures for similar compounds.

Synthesis of Diethyl 2-(7-amino-2-oxo-2H-chromen-4-yl)acetate (Intermediate)

This procedure is based on the Pechmann condensation reaction.

Materials:

-

3-Aminophenol

-

Diethyl 1,3-acetonedicarboxylate

-

Indium(III) chloride (InCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, combine 3-aminophenol (1 equivalent) and diethyl 1,3-acetonedicarboxylate (1.1 equivalents).

-

Add a catalytic amount of InCl₃ (e.g., 3 mol%) or slowly add concentrated H₂SO₄ while cooling the mixture in an ice bath.[4]

-

The reaction mixture is then heated with constant stirring. The optimal temperature and time will need to be determined empirically, but a starting point could be 110°C for several hours.[5]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitates, filter the mixture and wash the solid with cold ethanol.

-

If no solid forms, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Synthesis of this compound (Final Product)

This procedure involves the hydrolysis of the diethyl ester intermediate.

Materials:

-

Diethyl 2-(7-amino-2-oxo-2H-chromen-4-yl)acetate

-

Hydrobromic acid (48%)

-

Glacial acetic acid

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve the diethyl ester intermediate (1 equivalent) in a mixture of glacial acetic acid and 48% hydrobromic acid (e.g., a 5:1 v/v mixture).[6]

-

Reflux the reaction mixture for several hours. The progress of the hydrolysis can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the product.

-

Collect the precipitate by filtration and wash thoroughly with cold water to remove any remaining acid.

-

Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Potential Applications and Logical Workflows

Given its structural similarity to other fluorescent aminocoumarins, this compound is a prime candidate for use as a fluorescent label for biomolecules. The carboxylic acid moiety provides a convenient handle for conjugation to primary amines in proteins and peptides.

Workflow for Fluorescent Labeling of a Protein

The following diagram illustrates a typical workflow for the fluorescent labeling of a protein with this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activity and involvement in signaling pathways of this compound. However, related aminocoumarin derivatives have shown a range of biological activities. For instance, 7-amino-4-methylcoumarin has demonstrated antitubercular properties.[7] It is plausible that the title compound could serve as a scaffold for the development of new biologically active molecules. Further research is required to elucidate any intrinsic biological effects or its potential to modulate cellular signaling pathways. Its primary utility, based on current knowledge of similar structures, is as a fluorescent probe for biological imaging and assays.[1][8]

References

- 1. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 7-Amino-4-methylcoumarin-3-acetic acid | 106562-32-7 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Spectral Properties of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectral properties of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid, a fluorescent coumarin derivative. Due to the limited availability of specific experimental data for this compound in published literature, this document leverages data from closely related 7-aminocoumarin analogs to predict its spectral behavior. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for acquiring fluorescence, UV-Vis absorption, and NMR spectra, along with expected data ranges and interpretations. The methodologies are presented to enable researchers to fully characterize the photophysical and structural properties of this and similar molecules.

Introduction

Coumarin derivatives are a prominent class of heterocyclic compounds widely utilized as fluorescent probes and labels in biological and medicinal chemistry. Their photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment, make them invaluable tools for sensing, imaging, and as components of drug delivery systems. The 7-aminocoumarin scaffold, in particular, is known for its favorable spectral characteristics in the blue-to-green region of the visible spectrum.

This guide focuses on the spectral properties of this compound (CAS No. 85157-21-7). While specific spectral data for this compound is not extensively documented, this paper compiles and presents generalized properties and detailed experimental methodologies based on the well-established characteristics of analogous 7-aminocoumarin derivatives.

Predicted Spectral Properties

The spectral properties of 7-aminocoumarin derivatives are largely dictated by the electronic nature of the coumarin core and the influence of substituents. For this compound, we can anticipate the following characteristics:

UV-Vis Absorption and Fluorescence

7-Aminocoumarins typically exhibit strong absorption in the near-UV to blue region of the electromagnetic spectrum, with corresponding fluorescence emission in the blue-to-green region. The acetic acid moiety at the 4-position is not expected to significantly alter the core spectral properties of the 7-aminocoumarin fluorophore. The spectral properties are known to be sensitive to solvent polarity and pH.[1]

Table 1: Predicted UV-Vis Absorption and Fluorescence Data for this compound in Common Solvents

| Solvent | Predicted λ_abs_ (nm) | Predicted λ_em_ (nm) | Predicted Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Predicted Fluorescence Quantum Yield (Φ_F_) |

| Methanol | ~350 - 360 | ~440 - 450 | ~20,000 - 30,000 | ~0.6 - 0.8 |

| Ethanol | ~350 - 365 | ~445 - 455 | ~20,000 - 30,000 | ~0.6 - 0.8 |

| Acetonitrile | ~345 - 355 | ~435 - 445 | ~20,000 - 30,000 | ~0.7 - 0.9 |

| Water (pH 7) | ~355 - 370 | ~450 - 465 | ~15,000 - 25,000 | ~0.4 - 0.6 |

| Dioxane | ~340 - 350 | ~420 - 430 | ~20,000 - 30,000 | ~0.8 - 0.95 |

Note: These values are estimations based on data for structurally similar 7-aminocoumarin derivatives and may vary in experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound will provide detailed information about its molecular structure. The expected chemical shifts are based on the typical electronic environment of the coumarin ring system and the acetic acid side chain.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3 | ~6.0 - 6.2 | s |

| H5 | ~7.3 - 7.5 | d |

| H6 | ~6.5 - 6.7 | dd |

| H8 | ~6.4 - 6.6 | d |

| -CH₂- (acetic acid) | ~3.5 - 3.8 | s |

| -NH₂ | ~5.0 - 6.0 | br s |

| -COOH | ~12.0 - 13.0 | br s |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O, lactone) | ~160 - 162 |

| C3 | ~110 - 112 |

| C4 | ~148 - 150 |

| C4a | ~108 - 110 |

| C5 | ~125 - 127 |

| C6 | ~112 - 114 |

| C7 | ~150 - 152 |

| C8 | ~98 - 100 |

| C8a | ~155 - 157 |

| -CH₂- (acetic acid) | ~35 - 40 |

| C=O (acetic acid) | ~170 - 172 |

Note: Predicted chemical shifts are based on general values for coumarin derivatives and can be influenced by solvent and concentration.

Experimental Protocols

The following sections provide detailed methodologies for the spectral characterization of this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for determining the molar absorptivity and maximum absorption wavelength (λ_max_).

Workflow for UV-Vis Spectroscopy

Caption: Workflow for UV-Vis absorption spectroscopy.

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount (e.g., 1 mg) of this compound.

-

Dissolve the compound in a known volume of spectroscopic grade solvent (e.g., methanol) to prepare a stock solution of approximately 1 mM.

-

Perform serial dilutions of the stock solution to obtain a series of concentrations ranging from 1 µM to 10 µM.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes with a 1 cm path length.

-

Record a baseline spectrum with the cuvettes filled with the solvent.

-

Measure the absorbance spectra of each diluted sample from 200 nm to 500 nm.

-

Identify the wavelength of maximum absorbance (λ_max_).

-

-

Data Analysis:

-

Plot a calibration curve of absorbance at λ_max_ versus concentration.

-

Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Fluorescence Spectroscopy

This protocol describes the determination of the excitation and emission maxima (λ_ex_ and λ_em_) and the relative fluorescence quantum yield (Φ_F_).

Workflow for Fluorescence Spectroscopy

Caption: Workflow for fluorescence spectroscopy.

Methodology:

-

Sample Preparation:

-

Instrumentation and Measurement:

-

Use a spectrofluorometer with corrected excitation and emission spectra capabilities.

-

Record the excitation spectrum while monitoring the emission at the expected maximum.

-

Record the emission spectrum while exciting at the determined λ_ex_ max.

-

Measure the absorbance of the sample and reference solutions at the excitation wavelength using a UV-Vis spectrophotometer.

-

Integrate the area under the emission spectra for both the sample and the reference.

-

-

Data Analysis (Comparative Method):

-

Calculate the fluorescence quantum yield (Φ_F_sample_) using the following equation: Φ_F_sample_ = Φ_F_ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) where:

-

Φ_F_ref_ is the quantum yield of the reference.

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.[2]

-

-

NMR Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra.

Workflow for NMR Spectroscopy

Caption: Workflow for NMR spectroscopy.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[3]

-

For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

-

Acquire the ¹³C spectrum, which will typically require a larger number of scans than the ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections.

-

For the ¹H spectrum, integrate the peak areas to determine the relative ratios of protons.

-

Assign the chemical shifts of the signals by comparing them to known values for similar structures and by analyzing coupling patterns.

-

Signaling Pathways and Applications

While specific signaling pathways involving this compound are not well-documented, 7-aminocoumarin derivatives are frequently used as fluorescent labels for biomolecules such as peptides, proteins, and nucleic acids. The carboxylic acid functionality of the target compound makes it particularly suitable for conjugation to primary amines on biomolecules via carbodiimide chemistry (e.g., EDC/NHS coupling).

Logical Relationship for Biomolecule Labeling

Caption: Biomolecule labeling using the coumarin derivative.

Conclusion

This technical guide provides a foundational understanding of the expected spectral properties of this compound and detailed protocols for their experimental determination. While specific data for this compound remains to be published, the information presented, based on closely related 7-aminocoumarin analogs, offers a robust starting point for researchers. The methodologies outlined will enable the comprehensive characterization of its UV-Vis absorption, fluorescence, and NMR spectral properties, facilitating its application in various scientific and drug development endeavors.

References

Unveiling the Photophysical Core of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum yield and associated photophysical properties of the fluorescent probe 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid, commonly known as 7-aminocoumarin-4-acetic acid (ACA). While a definitive, published quantum yield for ACA remains elusive in current literature, this document summarizes the available data for closely related compounds, outlines a detailed protocol for its experimental determination, and discusses its applications in biological research and drug development.

Quantitative Photophysical Data

The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore's emission of light upon excitation. For many 7-aminocoumarin derivatives, this value is notably high, making them excellent candidates for various fluorescence-based assays. Although a specific quantum yield for this compound has not been definitively reported, data for structurally similar and widely used coumarins provide a valuable reference point. For instance, the closely related 7-amino-4-methylcoumarin (AMC) is often cited with a high quantum yield. However, it is crucial to note that minor structural modifications can significantly impact photophysical properties.

One study highlighted a novel 7-aminocoumarin derivative with a vicinal hydroxyl group that exhibits a remarkable quantum yield of 0.81 in methanol, underscoring the influence of substituents on the coumarin core. The acetic acid moiety in ACA enhances its water solubility, a desirable characteristic for biological applications, particularly in droplet-based microfluidic systems where it has been shown to be well-retained.

For accurate and application-specific data, it is highly recommended that researchers determine the quantum yield of ACA under their specific experimental conditions.

| Compound Name | Abbreviation | Quantum Yield (Φ) | Solvent | Excitation Max (λex) | Emission Max (λem) | Notes |

| This compound | ACA / AOCAA | Not definitively reported | - | ~380 nm | ~444 nm | The subject of this guide. Used as a fluorescent probe in biological assays.[1] |

| 7-Amino-4-methylcoumarin | AMC | 0.78 (potential ambiguity in literature) | Ethanol | ~350 nm | ~450 nm | A closely related and commonly used blue fluorophore.[2] |

| 6-hydroxy-7-amino-4-methylcoumarin | - | 0.81 | Methanol | - | - | Demonstrates the high quantum yields achievable with substituted 7-aminocoumarins.[3] |

Experimental Protocol: Relative Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Principle

For dilute solutions with identical absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength.

-

n_s and n_r are the refractive indices of the sample and reference solutions.

To minimize errors, the gradient method is often employed, where a series of concentrations are measured.

Materials and Instrumentation

-

Spectrofluorometer: Capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Quartz Cuvettes: 1 cm path length.

-

Sample: this compound (ACA).

-

Reference Standard: A well-characterized fluorophore with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 N H₂SO₄, Φ = 0.52).

-

Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble and stable.

Procedure

-

Solution Preparation: Prepare a series of dilute solutions of both the ACA sample and the reference standard in the chosen solvent. The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: Record the absorbance spectra for all solutions using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength. The same excitation wavelength must be used for both the sample and the reference.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

-

It is critical to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

-

Data Analysis:

-

Correct the emission spectra for instrument response.

-

Integrate the area under the corrected emission spectra to obtain the integrated fluorescence intensity (I).

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the ACA sample and the reference standard.

-

Determine the gradients (slopes) of the resulting straight lines.

-

Calculate the quantum yield of ACA using the gradient method equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

-

Visualizations

Experimental Workflow for Quantum Yield Determination

Application in Enzyme Activity Assays

ACA can be used as a fluorogenic substrate to detect enzyme activity. The non-fluorescent substrate is cleaved by a specific enzyme, releasing the highly fluorescent ACA molecule. This principle is widely used in drug screening and diagnostics.

Applications in Research and Drug Development

The favorable photophysical properties of 7-aminocoumarin derivatives, including high fluorescence intensity and good photostability, make them valuable tools in various research and development areas.

-

Fluorescent Labeling: The carboxylic acid group of ACA allows for its conjugation to biomolecules such as proteins, peptides, and nucleic acids, enabling their visualization and tracking in biological systems.[4]

-

Enzyme Assays: As illustrated in Figure 2, ACA is a key component in the design of fluorogenic substrates for a wide range of enzymes. This is particularly useful in high-throughput screening for enzyme inhibitors in drug discovery.

-

Biosensors: The sensitivity of the coumarin fluorophore to its local environment can be exploited to develop biosensors that report on changes in pH, polarity, or the presence of specific analytes.

-

Cellular Imaging: The blue fluorescence of ACA and its derivatives can be used in multicolor imaging experiments to visualize cellular structures and processes.

References

A Technical Guide to the Photophysical Properties of 7-Aminocoumarin Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of 7-aminocoumarin-4-acetic acid (ACA) and its closely related derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescent probes in their work.

Introduction

7-Aminocoumarin-4-acetic acid (ACA) is a blue fluorophore belonging to the coumarin family of dyes. Coumarins are widely recognized for their utility as fluorescent probes in biological and chemical systems due to their sensitivity to the local environment, relatively large Stokes shifts, and good photostability. The presence of an amino group at the 7-position and an acetic acid moiety at the 4-position imparts specific photophysical characteristics and allows for covalent conjugation to biomolecules, making ACA a versatile tool in various applications, including enzyme assays, immunofluorescence, and drug delivery tracking.[1]

Core Photophysical Properties

The fluorescence of 7-aminocoumarin derivatives arises from an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting lactone group of the coumarin core upon photoexcitation. This ICT character is responsible for the molecule's sensitivity to its environment.

Absorption and Emission Spectra

7-Aminocoumarin acetic acid and its derivatives typically exhibit broad absorption bands in the near-UV region and emit in the blue region of the visible spectrum. The exact positions of the absorption and emission maxima are influenced by factors such as substitution on the coumarin ring and the surrounding solvent environment.

Tabulated Photophysical Data

The following tables summarize the key quantitative photophysical data for 7-aminocoumarin-4-acetic acid and related compounds.

| Compound | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Solvent/Conditions | Reference |

| 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) | 345–355 nm | 440–460 nm | ~95-115 nm | Aqueous Buffer | [1] |

| 7-Aminocoumarin | 380 nm | 444 nm | 64 nm | Not Specified | [2] |

| 7-Amino-4-methylcoumarin-3-acetic acid | 350 nm | 433 nm | 83 nm | Methanol | [3] |

| Dipeptidyl-7-aminocoumarin-4-acetic acid | 350 nm | 450 nm | 100 nm | 50 mM sodium phosphate buffer, pH 7.0 | [4] |

| Compound | Quantum Yield (ΦF) | Fluorescence Lifetime (τf) | Extinction Coefficient (ε) | Solvent/Conditions | Reference |

| 7-Aminocoumarin | Not specified, but higher than 7-hydroxycoumarin | Not specified | 18,400 M-1cm-1 | Not Specified | [2] |

| 7-Hydroxycoumarin derivative | 0.25 and 0.32 | 4.0 - 4.2 ns | Not specified | PBS, pH 7.4 | [5] |

| 7-Methoxycoumarin-4-acetic acid | 0.18 | Not specified | 11,820 M-1cm-1 at 323.8 nm | Methanol | [6] |

Environmental Effects on Photophysical Properties

Solvent Effects (Solvatochromism)

The photophysical properties of 7-aminocoumarin derivatives are highly sensitive to the polarity of the solvent.[7] An increase in solvent polarity generally leads to a red-shift (bathochromic shift) in the emission spectrum. This is attributed to the larger dipole moment of the excited state compared to the ground state, which is stabilized to a greater extent by polar solvent molecules.[7] This solvatochromic behavior makes these compounds excellent probes for studying the microenvironment of systems like micelles, polymers, and biological macromolecules.

pH Effects

The fluorescence of 7-aminocoumarin is relatively stable over a wide pH range, typically from pH 3 to 10.[2] This is a significant advantage over its 7-hydroxycoumarin counterpart, whose fluorescence is pH-dependent and decreases sharply in acidic conditions (pH < 6.5).[2] The stable fluorescence of 7-aminocoumarin derivatives across a broad pH range makes them more reliable probes for biological applications where pH fluctuations can occur.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a 7-aminocoumarin acetic acid derivative by comparing it to a well-characterized standard with a known quantum yield.

-

Spectrofluorometer with corrected emission spectra capabilities

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

7-Aminocoumarin acetic acid derivative (sample)

-

Fluorescence standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54)

-

High-purity solvent (e.g., ethanol, water)

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the selected excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum for each solution.

-

Integrate the area under the corrected emission spectrum to obtain the integrated fluorescence intensity (I).

-

-

Calculation: The quantum yield of the sample (ΦF(sample)) can be calculated using the following equation:

ΦF(sample) = ΦF(standard) * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)

Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

For improved accuracy, a gradient method can be used by plotting integrated fluorescence intensity versus absorbance for the series of solutions and using the slope of the resulting lines.[8]

References

- 1. 7-Amino-4-methylcoumarin-3-acetic acid | 106562-32-7 | Benchchem [benchchem.com]

- 2. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 7-Amino-4-carboxymethylcoumarin (CAS number 85157-21-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-carboxymethylcoumarin, with the CAS number 85157-21-7, is a fluorescent molecule belonging to the coumarin family. Its chemical name is 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid. This compound and its derivatives are pivotal in the development of fluorogenic substrates for the sensitive detection of protease activity. The core principle of its application lies in the significant increase in fluorescence upon enzymatic cleavage of a peptide bond, which liberates the aminocoumarin fluorophore. This property makes it an invaluable tool in high-throughput screening and mechanistic studies of enzymes, particularly proteases.

While 7-Amino-4-carboxymethylcoumarin is a key functional moiety, detailed physicochemical and biological data for this specific compound are not extensively available in the public domain. Much of the available data pertains to the closely related and more commonly studied 7-Amino-4-methylcoumarin (AMC). This guide will provide a comprehensive overview of the known properties and uses of 7-Amino-4-carboxymethylcoumarin, supplemented with data from its methyl-substituted analog where relevant, to offer a broader understanding of this class of compounds.

Physicochemical Properties

Table 1: General and Chemical Properties of 7-Amino-4-carboxymethylcoumarin

| Property | Value |

| CAS Number | 85157-21-7 |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol [1] |

| Appearance | White to off-white solid |

| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C[1] |

Table 2: Physicochemical Properties of 7-Amino-4-methylcoumarin (CAS 26093-31-2) as a Reference

| Property | Value |

| Melting Point | 223-226 °C |

| Boiling Point | Not available |

| pKa | Not available |

| Solubility | Soluble in DMSO, DMF, and acetone[2] |

| Appearance | Yellow crystalline solid |

Table 3: Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC) as a Reference

| Property | Value |

| UV-Vis Absorption Maximum (λmax) | ~341-380 nm |

| Emission Maximum (λem) | ~440-460 nm[3] |

| Molar Extinction Coefficient (ε) | Information not readily available |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 7-Amino-4-carboxymethylcoumarin is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from general coumarin synthesis methodologies, such as the Pechmann condensation, followed by appropriate functional group manipulations.

The synthesis of the related compound, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, starts from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester and hydrazine hydrate[4]. This suggests a possible pathway for synthesizing the amino-substituted analog.

Below is a conceptual workflow for the synthesis of 7-Amino-4-carboxymethylcoumarin.

Uses and Applications

The primary application of 7-Amino-4-carboxymethylcoumarin is as a fluorogenic leaving group in the design of substrates for protease assays.

Principle of Fluorogenic Protease Assays

In its peptide-conjugated form, the fluorescence of the aminocoumarin moiety is typically quenched. Upon enzymatic cleavage of the amide bond by a protease, the free 7-amino-4-carboxymethylcoumarin is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. 7-Amino-4-methylcoumarin, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 4. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid, a fluorescent coumarin derivative of significant interest in biomedical research and drug development. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide leverages available information on structurally similar coumarin derivatives to provide a comprehensive overview of its likely solubility profile and the methodologies for its empirical determination.

Predicted Solubility Profile

Based on the general solubility of coumarin and its derivatives, the solubility of this compound in various organic solvents is predicted as follows. It is important to note that these are qualitative predictions and empirical verification is essential.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are capable of forming strong hydrogen bonds with the amino and carboxylic acid groups of the molecule, facilitating dissolution. Coumarin derivatives are generally known to be highly soluble in most organic solvents, with DMSO being a common choice for creating stock solutions.[1] |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group of these alcohols can act as both a hydrogen bond donor and acceptor, interacting favorably with the solute. Coumarins are generally well-soluble in alcohols.[2][3] |

| Less Polar | Acetone, Ethyl Acetate | Moderate | These solvents have some polar character and can engage in dipole-dipole interactions, but their hydrogen bonding capacity is limited compared to protic solvents. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity of the 7-amino and 4-acetic acid groups makes favorable interactions with nonpolar solvents unlikely. The principle of "like dissolves like" suggests poor solubility in these solvents. |

| Aqueous Solutions | Water | Low to Insoluble | While the molecule possesses polar functional groups, the aromatic coumarin core is hydrophobic, leading to poor aqueous solubility.[2] The solubility is expected to be pH-dependent, increasing in basic conditions due to the deprotonation of the carboxylic acid. |

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a compound is the shake-flask method, followed by a quantitative analysis technique such as UV-Vis spectroscopy.[4]

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer and quartz cuvettes

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Dilution and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation.

-

Filter the aliquot through a 0.45 µm syringe filter into a volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Quantification:

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations of the compound in the same solvent.

-

Use the calibration curve to determine the concentration of the compound in the diluted saturated solution.

-

Calculate the solubility of the compound in the original undiluted saturated solution, taking into account the dilution factor.

-

Visualizing Related Workflows

To provide a broader context for the application and synthesis of this class of compounds, the following diagrams illustrate a typical synthesis route for a related aminocoumarin and a general workflow for its use in biochemical assays.

Caption: Synthesis of a 7-aminocoumarin derivative via the Pechmann reaction.

The synthesis of 7-aminocoumarin derivatives often employs the Pechmann condensation, a reaction between a phenol (in this case, m-aminophenol) and a β-ketoester (like ethyl acetoacetate) under acidic conditions.[5] This reaction is a cornerstone in coumarin chemistry due to its versatility and the use of readily available starting materials.[5]

Caption: General workflow for an enzyme activity assay using a 7-aminocoumarin substrate.

7-Aminocoumarin derivatives are widely used as fluorescent probes in biochemical assays.[6][7] In a typical enzyme assay, a non-fluorescent substrate conjugated to the aminocoumarin is cleaved by the enzyme of interest, releasing the highly fluorescent aminocoumarin. The increase in fluorescence over time is directly proportional to the enzyme's activity.[7]

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive framework can be established based on the known behavior of similar coumarin structures. The compound is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, with good solubility in polar protic solvents such as methanol and ethanol, and poor solubility in nonpolar and aqueous media. For precise quantitative data, the detailed experimental protocol provided herein offers a robust methodology. The illustrative workflows for synthesis and application further contextualize the importance of understanding the physicochemical properties of this valuable fluorescent molecule in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. medchemexpress.com [medchemexpress.com]

7-Aminocoumarin-4-Acetic Acid: A Comprehensive Technical Guide to its Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of 7-aminocoumarin-4-acetic acid (AMCA), a widely utilized blue fluorescent probe in biomedical research and drug development. This document details its excitation and emission characteristics, provides comprehensive experimental protocols for their determination, and presents key quantitative data in a clear, comparative format.

Core Spectral Properties of 7-Aminocoumarin-4-Acetic Acid (AMCA)

7-Aminocoumarin-4-acetic acid is a fluorescent dye known for its distinct blue fluorescence. Its photophysical characteristics are influenced by environmental factors such as solvent polarity, with an increase in polarity generally causing a red-shift in the emission spectrum. The spectral properties of AMCA and its commonly used succinimidyl ester derivative are summarized below.

| Property | 7-Aminocoumarin-4-acetic acid (AMCA) | AMCA, Succinimidyl Ester (AMCA-SE) | Reference |

| Excitation Maximum (λex) | ~350 nm | ~353 nm | [1] |

| Emission Maximum (λem) | ~450 nm | ~442-455 nm | [2][3][4] |

| Molar Extinction Coefficient (ε) | 19,000 M⁻¹cm⁻¹ (for the AMCA moiety when conjugated to a protein at 350 nm) | 19,000 M⁻¹cm⁻¹ | [5][6] |

| Quantum Yield (Φ) | Not explicitly found, but can be determined using a reference standard such as quinine sulfate. | Not explicitly found | [7][8] |

| Recommended Solvent | DMSO, DMF | DMSO, DMF | [3] |

Note: The spectral properties, particularly the quantum yield, are highly dependent on the solvent and local environment. It is recommended to characterize the fluorophore in the specific experimental buffer or solvent system being used.

Experimental Protocols

Accurate determination of the excitation and emission spectra, as well as the quantum yield, is crucial for the effective application of AMCA in quantitative assays. The following sections provide detailed methodologies for these measurements.

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the fluorescence excitation and emission spectra of 7-aminocoumarin-4-acetic acid using a spectrofluorometer.

Materials:

-

7-Aminocoumarin-4-acetic acid (AMCA)

-

Spectroscopic grade solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Calibrated spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of AMCA in the chosen solvent (e.g., 1 mM in DMSO).

-

Working Solution Preparation: Prepare a dilute working solution from the stock solution in the desired experimental buffer or solvent. The final concentration should be adjusted to have an absorbance of less than 0.1 at the excitation maximum to avoid inner-filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

-

Use a quartz cuvette for all measurements.

-

-

Emission Spectrum Measurement:

-

Place the cuvette with the working solution in the sample holder.

-

Set the excitation wavelength to the known absorption maximum of AMCA (approximately 350 nm).

-

Scan a range of emission wavelengths (e.g., 400 nm to 600 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths (e.g., 300 nm to 400 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the excitation maximum (λex).

-

-

Data Analysis: Correct the obtained spectra for instrument-specific factors (e.g., lamp intensity and detector response) if the instrument software provides this option.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The comparative (or relative) method, using a well-characterized standard, is a common and reliable approach for its determination.[7][8][9]

Materials:

-

AMCA solution of unknown quantum yield.

-

A quantum yield standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_std ≈ 0.546).[10]

-

UV-Vis spectrophotometer.

-

Calibrated spectrofluorometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the AMCA sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Excite each solution at the same wavelength used for the absorbance measurements.

-

Measure the integrated fluorescence intensity of the emission spectrum for each solution.

-

-

Data Analysis (Gradient Method):

-

Plot the integrated fluorescence intensity versus absorbance for both the AMCA sample and the standard.

-

Determine the slope (gradient, Grad) of the linear fit for each plot.

-

Calculate the quantum yield of the AMCA sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

-

Signaling Pathways and Experimental Workflows

Visualizing experimental workflows can aid in understanding the logical sequence of steps involved in characterizing the spectral properties of a fluorophore.

Caption: Experimental workflow for determining the spectral properties of 7-aminocoumarin-4-acetic acid.

This comprehensive guide provides the essential information for researchers and scientists to effectively utilize and characterize the spectral properties of 7-aminocoumarin-4-acetic acid in their studies. Accurate determination of its excitation and emission spectra, along with its quantum yield, is fundamental for the development of robust and reliable fluorescence-based assays.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. chemodex.com [chemodex.com]

- 4. AMCA-H N-succinimidyl ester | TargetMol [targetmol.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

The Luminescence Enigma: A Technical Guide to the Fluorescence Mechanism of 7-Aminocoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the core principles governing the fluorescence of 7-aminocoumarin derivatives, a class of fluorophores pivotal in biomedical research and drug development. Renowned for their bright emission and environmental sensitivity, a comprehensive understanding of their photophysical behavior is paramount for the strategic design of fluorescent probes and assays. This document provides a detailed exploration of their fluorescence mechanism, supported by quantitative data, experimental protocols, and visual schematics.

Core Fluorescence Mechanism: The Tale of Two Excited States

The fluorescence of 7-aminocoumarin derivatives is a dynamic process governed by an excited-state phenomenon known as Intramolecular Charge Transfer (ICT) . Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an electronically excited state (S₁). The core of the fluorescence mechanism lies in the nature of this excited state, which is often a delicate interplay between a Locally Excited (LE) state and a charge-separated ICT state.[1][2][3]

In the LE state, the electron density is largely confined to the coumarin scaffold. However, due to the potent electron-donating nature of the 7-amino group and the electron-accepting character of the lactone carbonyl group, a rapid transfer of electron density occurs from the amino group to the coumarin core upon excitation. This leads to the formation of a highly polar ICT state.[2][3]

A critical evolution of the ICT model is the Twisted Intramolecular Charge Transfer (TICT) state model.[1][4] This model posits that in polar solvents, the 7-amino group can undergo rotational motion (twisting) in the excited state. This twisting leads to a more complete charge separation and the formation of a non-emissive or weakly emissive TICT state, which provides a non-radiative decay pathway, effectively quenching the fluorescence.[1][4] The extent of this twisting and the stabilization of the TICT state are highly dependent on the solvent polarity and the ability of the solvent to form hydrogen bonds.[1][3]

The interplay between the emissive LE/ICT state and the non-emissive TICT state is the primary determinant of the fluorescence quantum yield and environmental sensitivity of 7-aminocoumarin derivatives. In non-polar solvents, the formation of the TICT state is disfavored, leading to high fluorescence quantum yields. Conversely, in polar, protic solvents, the TICT state is stabilized, resulting in a decrease in fluorescence intensity and a red-shift in the emission wavelength.[4][5]

Quantitative Photophysical Data

The photophysical properties of 7-aminocoumarin derivatives are exquisitely sensitive to their molecular structure and the surrounding solvent environment. The following tables summarize key quantitative data for representative 7-aminocoumarin derivatives.

Table 1: Absorption (λ_abs_) and Emission (λ_em_) Maxima of Selected 7-Aminocoumarin Derivatives in Various Solvents.

| Derivative | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Reference |

| Coumarin 120 | Water | 342.0 | 435.0 | [1] |

| Methanol | 351.5 | 425.0 | [1] | |

| Ethanol | 353.5 | 428.0 | [1] | |

| 1-Propanol | 354.0 | 428.0 | [1] | |

| 1-Butanol | 354.5 | 428.0 | [1] | |

| Coumarin 2 | Water | 361.5 | 455.0 | [1] |

| Methanol | 365.5 | 445.0 | [1] | |

| Ethanol | 365.0 | 445.0 | [1] | |

| 1-Propanol | 365.0 | 445.0 | [1] | |

| 1-Butanol | 366.0 | 445.0 | [1] | |

| Coumarin 1 | Water | 355.0 | 450.0 | [1] |

| Methanol | 365.5 | 440.0 | [1] | |

| Coumarin 102 | DMSO | 387 | 458 | [2] |

| Coumarin 153 | DMSO | 426 | 532 | [2] |

Table 2: Fluorescence Quantum Yields (Φ_f_) of Selected 7-Aminocoumarin Derivatives.

| Derivative | Solvent | Φ_f_ | Reference |

| Coumarin 120 | Water | 0.55 | [1] |

| Methanol | 0.94 | [1] | |

| Ethanol | 0.95 | [1] | |

| 1-Propanol | 0.90 | [1] | |

| 1-Butanol | 0.86 | [1] | |

| Coumarin 2 | Water | 0.72 | [1] |

| Methanol | 0.95 | [1] | |

| Ethanol | 0.96 | [1] | |

| 1-Propanol | 0.93 | [1] | |

| 1-Butanol | 0.81 | [1] | |

| Coumarin 1 | Water | 0.72 | [1] |

| Methanol | 0.56 | [1] |

Experimental Protocols

Accurate determination of the photophysical properties of 7-aminocoumarin derivatives is crucial for their application. The following are detailed methodologies for key experiments.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Materials:

-

Spectrophotometer (for absorption)

-

Fluorometer (for emission)

-

Quartz cuvettes (1 cm path length)

-

7-aminocoumarin derivative of interest

-

Solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water)

Procedure:

-

Sample Preparation: Prepare a stock solution of the 7-aminocoumarin derivative in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM. From the stock solution, prepare dilute solutions (1-10 µM) in the desired solvents. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6][7]

-

Absorption Measurement:

-

Record the absorption spectrum of each solution using the spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

-

Use the pure solvent as a blank for baseline correction.

-

Identify the wavelength of maximum absorbance (λ_abs_).

-

-

Emission Measurement:

-

Excite the sample at its λ_abs_ in the fluorometer.

-

Record the emission spectrum over a suitable wavelength range (e.g., 400-650 nm).

-

Identify the wavelength of maximum emission (λ_em_).

-

Determination of Fluorescence Quantum Yield (Φ_f_)

Objective: To quantify the efficiency of the fluorescence process using the comparative method.[6][7][8]

Materials:

-

Fluorometer

-

Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

7-aminocoumarin derivative (sample)

-

A well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.546)[9]

-

Solvent (the same for both sample and standard)

Procedure:

-

Standard and Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with varying concentrations, ensuring the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.[6][7]

-

Absorption and Emission Measurements:

-

For each solution, measure the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The plots should yield straight lines passing through the origin. Determine the slope (gradient) of each line.

-

-

Quantum Yield Calculation: The quantum yield of the sample (Φ_f(sample)_) is calculated using the following equation:[6]

Φ_f(sample)_ = Φ_f(std)_ × (Grad_sample_ / Grad_std_) × (n_sample_² / n_std_²)

where:

-

Φ_f(std)_ is the quantum yield of the standard.

-

Grad_sample_ and Grad_std_ are the gradients of the plots for the sample and standard, respectively.

-

n_sample_ and n_std_ are the refractive indices of the sample and standard solutions (if different solvents are used, though it is highly recommended to use the same solvent).

-

Visualizing the Mechanism and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in 7-aminocoumarin fluorescence.

Caption: Fluorescence mechanism of 7-aminocoumarin derivatives.

Caption: Experimental workflow for quantum yield determination.

Conclusion

The fluorescence of 7-aminocoumarin derivatives is a sophisticated process dictated by the dynamics of intramolecular charge transfer and the formation of twisted, non-emissive states. This sensitivity to the local environment, particularly solvent polarity and hydrogen-bonding capacity, is the very characteristic that makes them powerful tools for sensing and imaging in complex biological systems. A thorough understanding of their photophysical properties, underpinned by robust experimental characterization, is essential for the rational design of novel fluorescent probes and their successful application in research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Controlling Stimulated Emission via Intramolecular Charge Transfer in Amino-Coumarin Dyes: Switching from Reverse Saturable to Saturable Absorption [mdpi.com]

- 3. Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid [mdpi.com]

- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. static.horiba.com [static.horiba.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide: Synthesis, Biological Evaluation, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these derivatives, with a particular focus on their antimicrobial and anticancer properties. Detailed experimental protocols for the synthesis of the core hydrazide and its subsequent conversion into various derivatives, including Schiff bases, thiazolidinones, pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, are presented. Quantitative biological activity data, including Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values, have been compiled and organized into clear, comparative tables. Furthermore, this guide elucidates the potential mechanisms of action, particularly in the context of cancer, by visualizing key signaling pathways, such as the PI3K/Akt pathway and the Bax/Bcl-2 apoptosis cascade, using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents based on the coumarin scaffold.

Introduction

Coumarins, a group of naturally occurring benzopyrone derivatives, are renowned for their diverse pharmacological properties. Among them, 7-hydroxycoumarin derivatives have attracted significant attention due to their prominent biological activities. The incorporation of an acetic acid hydrazide moiety at the 4-position of the 7-hydroxycoumarin scaffold provides a versatile template for the synthesis of a wide array of derivatives. This core structure, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, serves as a key intermediate for the development of novel compounds with potential therapeutic applications, including antimicrobial and anticancer agents. This guide will delve into the synthetic methodologies, quantitative biological data, and mechanistic insights of these promising compounds.

Synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and its Derivatives

The synthesis of the target hydrazide and its derivatives typically involves a multi-step process, commencing with the synthesis of a 7-hydroxycoumarin precursor, followed by the introduction of the acetic acid hydrazide side chain, and subsequent derivatization.

Synthesis of the Core Hydrazide

The synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2) is generally achieved through the hydrazinolysis of the corresponding ethyl ester (1).[1]

Experimental Protocol: Synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2) [1]

-

To a solution of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester (1) in methanol, an excess of 100% hydrazine hydrate is added.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated product is collected by filtration, washed with a suitable solvent (e.g., methanol), and dried to afford the desired hydrazide (2).

Synthesis of Schiff Bases

Schiff bases are readily prepared by the condensation of the core hydrazide with various aromatic aldehydes.[1]

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases (3a-l) [2]

-

A mixture of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2) (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) is refluxed in a mixture of ethanol and acetic acid (24:1).

-

The reaction is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The resulting precipitate is collected by filtration and recrystallized from ethanol.

Synthesis of Thiazolidin-4-one Derivatives

Thiazolidin-4-ones can be synthesized from the corresponding Schiff bases via cyclocondensation with thioglycolic acid.

Experimental Protocol: General Procedure for the Synthesis of N-(2-aryl-4-oxothiazolidin-3-yl)-2-((7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl)hydrazides

-

A mixture of the appropriate Schiff base (1 equivalent), thioglycolic acid (1 equivalent), and a catalytic amount of anhydrous ZnCl2 in a suitable solvent such as N,N-dimethylformamide (DMF) is refluxed.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and poured into crushed ice.

-

The solid product is filtered, washed with water, and recrystallized from an appropriate solvent.

Synthesis of 1,3,4-Oxadiazole Derivatives

Cyclization of the core hydrazide with carbon disulfide in the presence of a base is a common method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[1]

Experimental Protocol: Synthesis of 7-hydroxy-4-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-2H-chromen-2-one (12) [1]

-

A mixture of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2), carbon disulfide, and potassium hydroxide in ethanol is refluxed.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is evaporated.

-

The residue is dissolved in water and acidified with a dilute acid (e.g., HCl).

-

The precipitated product is filtered, washed with water, and recrystallized.

Synthesis of 1,2,4-Triazole Derivatives

The core hydrazide can be converted to 1,2,4-triazole derivatives by reaction with potassium isothiocyanate followed by cyclization.[1]

Experimental Protocol: Synthesis of 7-hydroxy-4-((5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2H-chromen-2-one (14) [1]

-

A mixture of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2) and potassium isothiocyanate in a suitable solvent is heated.

-

The intermediate thiosemicarbazide is then cyclized by heating with a base (e.g., NaOH).

-

The reaction mixture is then cooled and acidified to precipitate the product.

-

The solid is collected by filtration, washed, and recrystallized.

Biological Activities

Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been reported to exhibit a range of biological activities, most notably antimicrobial and anticancer effects.

Antimicrobial Activity

The antimicrobial potential of these compounds has been evaluated against various bacterial and fungal strains. The data is summarized in the table below.

Table 1: Antimicrobial Activity (MIC in µg/mL) of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide Derivatives

| Compound | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 3c | Schiff Base (2-chlorobenzylidene) | 12.5 | 25 | 50 | 100 | [3] |

| 3d | Schiff Base (3-chlorobenzylidene) | 25 | 50 | 100 | >100 | [3] |

| 3g | Schiff Base (2,5-dihydroxybenzylidene) | 6.25 | 12.5 | 25 | 50 | [4] |

| 12 | 1,3,4-Oxadiazole | 25 | 50 | 50 | 100 | [3] |

| 14 | 1,2,4-Triazole | 50 | 100 | >100 | >100 | [3] |

Anticancer Activity

Several derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The IC50 values are presented in the following table.

Table 2: Anticancer Activity (IC50 in µM) of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide Derivatives

| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |

| Compound 4 | Cinnamic acid hybrid | HL60 (Leukemia) | 8.09 | [5][6] |

| Compound 8b | Cinnamic acid hybrid | HepG2 (Liver Cancer) | 13.14 | [5][6] |

| Organotin Complex 2 | Organotin Complex | HeLa (Cervical Cancer) | 1.63 - 3.69 | [7] |

| Organotin Complex 3 | Organotin Complex | HeLa (Cervical Cancer) | 1.63 - 3.69 | [7] |

Mechanisms of Action in Cancer

The anticancer effects of 7-hydroxycoumarin derivatives are often attributed to their ability to induce apoptosis and interfere with key cellular signaling pathways that regulate cell survival and proliferation.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been shown to exert their anticancer effects by inhibiting this pathway.[5][6] Inhibition of PI3K/Akt signaling can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic cascades.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid succinimidyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid succinimidyl ester is a blue fluorescent labeling reagent used for the covalent modification of proteins and other biomolecules. This amine-reactive dye contains a coumarin core, a class of fluorophores known for their small size, good fluorescence quantum yields, and sensitivity to the local environment.[1][2] The succinimidyl ester (NHS ester) moiety reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[3][4] This labeling chemistry is robust and widely used for preparing fluorescently-labeled proteins for various applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein interaction studies.[5]

The 7-amino substitution on the coumarin ring results in favorable spectral properties, including excitation in the near-UV range and emission in the blue region of the visible spectrum.[6] A key advantage of 7-aminocoumarin derivatives is their relatively pH-insensitive fluorescence, allowing for consistent signal in various cellular compartments and buffer conditions.[6]

Chemical Properties and Reaction Mechanism

The labeling reaction proceeds via nucleophilic acyl substitution, where the primary amine of the protein attacks the carbonyl carbon of the succinimidyl ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The optimal pH for this reaction is typically between 8.0 and 9.0 to ensure that the primary amines are deprotonated and thus sufficiently nucleophilic.[2]

Data Presentation

Photophysical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₁N₂O₆ | (Calculated) |

| Molecular Weight | 315.26 g/mol | (Calculated) |

| Excitation Maximum (λex) | ~380 nm | [6] |

| Emission Maximum (λem) | ~444 nm | [6] |

| Molar Extinction Coefficient (ε) | ~18,400 M⁻¹cm⁻¹ | [6] |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.8 (highly dependent on solvent and local environment) | [2][3][7] |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [3][4] |

| Target Functional Group | Primary Amines (-NH₂) | [3][4] |

Note: The exact photophysical properties of the conjugated dye may vary depending on the protein and the degree of labeling.

Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Dye:Protein Molar Ratio | 5:1 to 20:1 | This should be optimized for each specific protein and desired degree of labeling. |

| Reaction Buffer | Amine-free buffer (e.g., PBS, Borate, Carbonate) | Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction. |

| Reaction pH | 8.0 - 9.0 | A pH of 8.3-8.5 is often optimal.[2] |

| Reaction Temperature | Room Temperature or 4°C | Room temperature for 1-2 hours is typical. Lower temperatures for longer incubation times can be used for sensitive proteins. |

| Reaction Time | 1 - 4 hours | Can be extended for reactions at 4°C (e.g., overnight). |

Experimental Protocols

Protocol 1: Protein Labeling with this compound succinimidyl ester

This protocol provides a general procedure for labeling a protein with the amine-reactive coumarin dye.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., 1X PBS, pH 7.4)

-

This compound succinimidyl ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cutoff (MWCO)

-

Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3

Methodology:

-

Prepare Protein Solution:

-

Dissolve or buffer exchange the protein into an amine-free buffer at a concentration of 2-10 mg/mL.

-

Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to approximately 8.3.

-

-

Prepare Dye Stock Solution:

-

Immediately before use, dissolve the this compound succinimidyl ester in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired dye:protein molar ratio (a 10-fold molar excess is a good starting point).

-

While gently vortexing, add the dissolved dye to the protein solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).

-

Alternatively, purify the conjugate by dialysis against a large volume of the storage buffer.

-

-

Characterization of the Labeled Protein:

-

Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~380 nm.

-

The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye] Where:

-

A_dye is the absorbance at the dye's maximum absorption wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-